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IronSULFUR CLUSTER - 123921-08-4

IronSULFUR CLUSTER

Catalog Number: EVT-1174508
CAS Number: 123921-08-4
Molecular Formula: Fe4H4S4-4
Molecular Weight: 355.7 g/mol
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Product Introduction

Description
Tetra-mu3-sulfido-tetrairon(0) is a tetra-mu3-sulfido-tetrairon.
Source and Classification

Iron-sulfur clusters are classified as metal cofactors that consist of iron and sulfur atoms coordinated in a specific arrangement. They are categorized primarily into two types based on their structure:

  • [2Fe-2S] Clusters: Comprising two iron atoms and two sulfur atoms.
  • [4Fe-4S] Clusters: Comprising four iron atoms and four sulfur atoms.

These clusters are ubiquitous across all forms of life, serving as prosthetic groups in more than 200 different enzymes and proteins involved in critical metabolic processes such as electron transfer, redox reactions, and catalysis .

Synthesis Analysis

The biosynthesis of iron-sulfur clusters occurs through several distinct pathways, primarily the Iron-Sulfur Cluster (ISC) assembly system found in bacteria and mitochondria. The synthesis process involves:

  1. Cysteine Desulfurase Activity: The enzyme cysteine desulfurase (e.g., NFS1) converts L-cysteine into a persulfide form, which provides the necessary sulfur for cluster formation.
  2. Scaffold Protein Interaction: The scaffold protein ISCU facilitates the assembly of iron and sulfur into clusters. This protein binds to iron ions and promotes the incorporation of persulfide-derived sulfur .
  3. Electron Transfer: Ferredoxin proteins (e.g., FDX2) deliver electrons necessary for the reduction of sulfur species during cluster assembly .

The entire process is tightly regulated and requires various accessory proteins to ensure efficient synthesis and transfer to target apoproteins.

Molecular Structure Analysis

Iron-sulfur clusters exhibit distinct molecular structures characterized by specific coordination geometries. The most common structural motifs include:

  • Tetrahedral Geometry: In [2Fe-2S] clusters, iron atoms are typically coordinated by sulfide ions in a tetrahedral arrangement.
  • Cubane Structure: In [4Fe-4S] clusters, the four iron atoms form a cubane-like structure with bridging sulfide ions.

Spectroscopic techniques such as Mössbauer spectroscopy provide insights into the electronic states of the iron centers within these clusters, revealing information about their oxidation states and coordination environments .

Chemical Reactions Analysis

Iron-sulfur clusters participate in various chemical reactions that are vital for cellular metabolism. Key reactions include:

  • Electron Transfer Reactions: Iron-sulfur clusters facilitate electron transfer in redox reactions due to their ability to alternate between different oxidation states.
  • Catalytic Reactions: They serve as active sites in enzymes that catalyze diverse biochemical transformations, including nitrogen fixation and oxidative phosphorylation.

The reactivity of these clusters can be influenced by their environment; thus, maintaining an anaerobic condition is often essential for preserving their integrity during experimental procedures .

Mechanism of Action

The mechanism by which iron-sulfur clusters function involves several key steps:

  1. Formation of Reactive Intermediates: The clusters can generate reactive intermediates that participate in enzymatic reactions.
  2. Facilitation of Electron Transfer: They act as electron carriers that facilitate the transfer of electrons between different substrates within metabolic pathways.
  3. Regulatory Functions: Iron-sulfur clusters also play roles in sensing cellular conditions (e.g., oxygen levels) and regulating gene expression related to oxidative stress responses .
Physical and Chemical Properties Analysis

Iron-sulfur clusters possess unique physical and chemical properties:

  • Magnetic Properties: The presence of unpaired electrons in iron contributes to the magnetic properties observed in some clusters.
  • Stability: While generally stable under physiological conditions, these clusters can be sensitive to oxidative damage or changes in pH.
  • Solubility: Their solubility varies depending on the specific cluster type and its surrounding environment.

Data from spectroscopic analyses indicate that the stability of these clusters is crucial for their biological function, with certain conditions promoting their degradation or loss of activity .

Applications

Iron-sulfur clusters have significant scientific applications across various fields:

  • Biotechnology: Used in the design of biosensors due to their redox properties.
  • Medicine: Understanding defects in iron-sulfur cluster biogenesis has implications for diseases such as Friedreich's ataxia, where impaired cluster assembly leads to cellular dysfunction .
  • Bioinformatics: Studies on evolutionary origins highlight the role of these clusters in early life forms, providing insights into biochemical evolution.
Introduction to Iron-Sulfur Clusters

Definition and Structural Diversity of Iron-Sulfur Clusters

Iron-sulfur (Fe-S) clusters are inorganic cofactors composed of iron cations (Fe²⁺/Fe³⁺) and sulfide anions (S²⁻) arranged in specific geometric configurations. These clusters are covalently coordinated to proteins via cysteine thiolates, histidine imidazoles, or occasionally aspartate/glutamate carboxyl groups [1] [4]. The three primary structural motifs include:

  • [2Fe-2S] clusters: Rhombic structures with two iron atoms bridged by two inorganic sulfides, typically coordinated by four cysteine residues (e.g., plant ferredoxins and mitochondrial Complex I subunit Ndufs2) [1] [9].
  • [4Fe-4S] clusters: Cubic structures with four iron and four sulfur atoms at alternating vertices, often coordinated by four cysteine ligands (e.g., bacterial ferredoxins and aconitase) [1] [4].
  • [3Fe-4S] clusters: Defective cubane structures less common than [4Fe-4S], found in enzymes like Complex II’s quinone-binding site [1].

Table 1: Structural and Functional Properties of Major Fe-S Clusters

Cluster TypeStructureRedox Potential Range (mV)Key Biological Examples
[2Fe-2S]Rhombic-200 to +300Adrenodoxin, Rieske protein
[4Fe-4S]Cuboidal-600 to +400Aconitase, Hydrogenases
[3Fe-4S]Cubane-defect-400 to +100Complex II (succinate dehydrogenase)

These clusters exhibit exceptional redox plasticity, enabling electron transfer across a broad potential range (-600 to +400 mV) [4] [9]. Beyond electron transfer, they participate in substrate binding (aconitase), radical generation (radical SAM enzymes), and serve as structural scaffolds [1] [10].

Evolutionary Origins and Ubiquity in Biological Systems

Fe-S clusters are evolutionarily ancient, predating the Great Oxygenation Event (~2.4 billion years ago). Genomic analyses of >10,000 prokaryotic genomes reveal two minimal ancestral biosynthetic systems in the Last Universal Common Ancestor (LUCA):

  • MIS (Minimal Iron-Sulfur system): A two-protein machinery widespread in anaerobic archaea and bacteria.
  • SMS (SUF-like Minimal System): Ancestral to the modern SUF machinery, prevalent in archaea [2] [5] [6].

These systems diversified in bacteria through evolutionary innovations:

  • SUF machinery: Evolved from SMS via stepwise addition of components (SufB, SufC, SufD) for enhanced oxidative protection [5] [6].
  • ISC machinery: Emerged in α-proteobacteria through refinement of MIS, later transferred to eukaryotes via mitochondrial endosymbiosis [3] [8].
  • NIF machinery: Specialized for nitrogenase assembly in diazotrophic bacteria [7].

Table 2: Evolution of Fe-S Cluster Biosynthetic Systems

SystemAncestral OriginKey ComponentsPrimary Organismic Distribution
MISLUCAScaffold + cysteine desulfuraseAnaerobic Archaea/Bacteria
SMSLUCASufS-like proteinsArchaea, Cyanobacteria
SUFSMS-derivedSufABCDSEBacteria, Plastids
ISCMIS-derivedIscSUA-hscBA-fdxα-Proteobacteria, Mitochondria

Mitochondrial integration exemplifies this evolutionary trajectory: The proto-mitochondrial endosymbiont (an α-proteobacterium) donated its ISC machinery to eukaryotes, enabling Fe-S biogenesis for nuclear and cytosolic proteins via mitochondrial export [1] [8]. This explains the universal conservation of mitochondrial ISC in eukaryotes—even in reduced mitochondrial organelles (mitosomes) of Giardia and Entamoeba [8].

Historical Milestones in Iron-Sulfur Cluster Research

Key discoveries have shaped our understanding of Fe-S clusters:

  • 1960s: Discovery of ferredoxins as the first Fe-S proteins, with [2Fe-2S] and [4Fe-4S] clusters confirmed via EPR spectroscopy and X-ray crystallography [9].
  • 1970s–1980s: Identification of Fe-S clusters in respiratory complexes:
  • Complex I (NADH dehydrogenase): Contains eight Fe-S clusters mediating electron transfer to ubiquinone.
  • Complex II: Harbors three distinct clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) [1] [4].
  • 1990s: Elucidation of dedicated assembly machineries:
  • Discovery of nif genes for nitrogenase cofactor assembly in Azotobacter vinelandii [7].
  • Identification of the isc operon in E. coli as a general housekeeping system [7] [10].
  • 2000s–Present: Functional expansion beyond electron transfer:
  • Oxygen sensing via Ndufs2 ([4Fe-4S] cluster in Complex I) regulates pulmonary vasculature and carotid body responses to hypoxia [1].
  • DNA repair roles for Fe-S clusters in helicases and polymerases (e.g., AddAB complex) [1] [12].
  • Evolutionary reconstructions revealing LUCA’s Fe-S assembly systems through phylogenomic analysis [2] [6].

Table 3: Key Iron-Sulfur Proteins and Their Functions

Protein/ComplexFe-S Cluster TypeBiological Function
Ferredoxin[2Fe-2S], [4Fe-4S]Electron transfer in photosynthesis
Complex I8 clusters including [4Fe-4S]-N2Electron transfer, oxygen sensing
Aconitase[4Fe-4S]TCA cycle catalysis
IscUTransient [2Fe-2S]Cluster scaffold in ISC machinery
NifUTransient [4Fe-4S]Nitrogenase cofactor assembly

Recent advances include structural characterization of cysteine desulfurases (IscS, SufS) revealing type-specific catalytic loops [7], and identification of Fe-S clusters as therapeutic targets for malaria (targeting apicoplast SUF) and cancer (exploiting mitoNEET vulnerabilities) [1] [10]. Magnetic properties of Fe-S clusters (e.g., Drosophila IscA1 as a magnetoreceptor) further highlight their functional diversity [3].

Properties

CAS Number

123921-08-4

Product Name

IronSULFUR CLUSTER

IUPAC Name

iron;sulfanide

Molecular Formula

Fe4H4S4-4

Molecular Weight

355.7 g/mol

InChI

InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4

InChI Key

PTTXNOSMDBWCQD-UHFFFAOYSA-J

SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Synonyms

arabino-2-Heptulose, 1,4-dideoxy-6-C-methyl-5-O-methyl-6,7-O-(1-methylethylidene)-, dimethyl acetal

Canonical SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

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